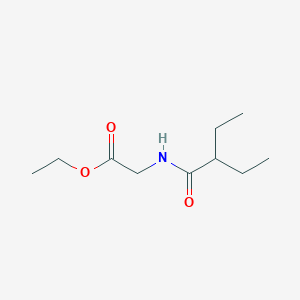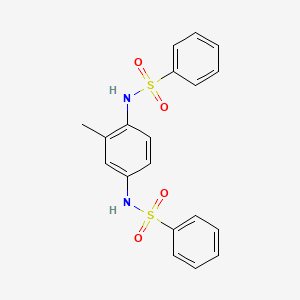![molecular formula C13H14N4O3 B5111690 N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide, also known as NIPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nitrobenzamide derivative that is structurally similar to other compounds that have been shown to have biological activity.
Mécanisme D'action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is not fully understood, but it is believed to act as an inhibitor of histone deacetylase (HDAC). HDACs are enzymes that play a role in the regulation of gene expression, and inhibition of HDAC activity has been shown to have anti-cancer effects. N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has also been shown to modulate the activity of other proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the activity of neurotransmitters, suggesting its potential as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide in lab experiments is its well-characterized structure and mechanism of action. This makes it a valuable tool for studying the role of HDACs in gene expression and cancer progression. However, like all compounds, N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has limitations. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Additionally, its potential toxicity must be carefully considered when using it in vivo.
Orientations Futures
There are many potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide and its potential applications in the treatment of neurological disorders. Finally, in vivo studies are needed to assess the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide as a therapeutic agent for cancer and other diseases.
Conclusion
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is a valuable tool for scientific research, particularly in the field of cancer research. Its well-characterized structure and mechanism of action make it a valuable tool for studying the role of HDACs in gene expression and cancer progression. However, its potential toxicity and limited solubility must be carefully considered when using it in experiments. Further research is needed to fully understand the potential applications of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide in the treatment of cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-nitrobenzoyl chloride. This reaction results in the formation of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide as a yellow crystalline solid. The purity of the compound can be increased through recrystallization from ethanol.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have demonstrated its potential as an anti-cancer agent. N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(11-4-1-2-5-12(11)17(19)20)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10H,3,6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMZQQPIRTVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)


![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)
